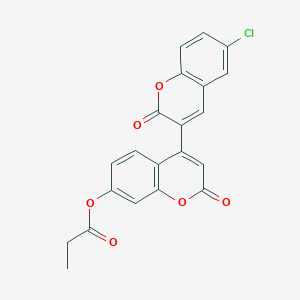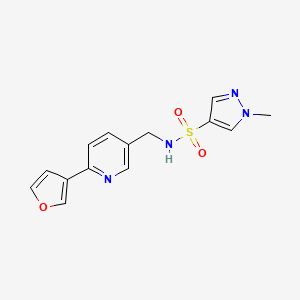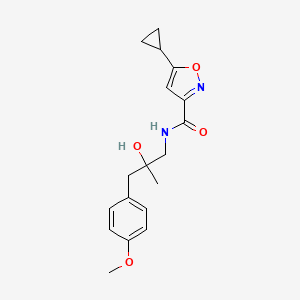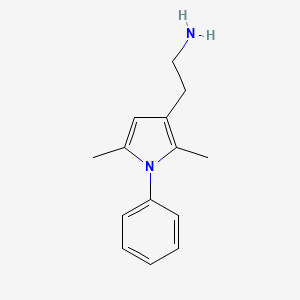
4-(6-Chloro-2-oxochromen-3-yl)-2-oxochromen-7-yl propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-(6-Chloro-2-oxochromen-3-yl)-2-oxochromen-7-yl propanoate" is a derivative of coumarin, which is a fragrant organic chemical compound in the benzopyrone chemical class. Although the specific compound is not directly studied in the provided papers, related compounds with similar structural features have been investigated. For instance, the study of 3-(6-benzoyl-5-chloro-2-benzoxazolinon-3-yl) propanoic acid involves a molecule with a chloro-substituted benzoxazolinone ring, which shares some structural similarities with the compound .
Synthesis Analysis
The synthesis of related compounds often involves multi-step organic reactions. For example, the synthesis of ethyl 7-hydroxy-6-chloro-4-methylcoumarin-3-propanoate and its derivatives was described, which could provide insights into the potential synthetic routes for the target compound . The synthesis of such compounds typically requires careful selection of starting materials, reagents, and reaction conditions to ensure the correct functional groups are introduced at the desired positions on the molecular framework.
Molecular Structure Analysis
The molecular structure of coumarin derivatives can be analyzed using computational methods such as Density Functional Theory (DFT). The study on 3-(6-benzoyl-5-chloro-2-benzoxazolinon-3-yl) propanoic acid utilized Hartree–Fock and DFT methods to calculate the molecular geometry and vibrational frequencies, which could be applied similarly to analyze the molecular structure of "4-(6-Chloro-2-oxochromen-3-yl)-2-oxochromen-7-yl propanoate" . These computational studies are crucial for predicting the physical and chemical properties of new compounds before they are synthesized.
Chemical Reactions Analysis
The reactivity of coumarin derivatives can be inferred from studies on similar compounds. For instance, the analysis of the spectroscopic characterization and NBO analyses of certain dyes provides insights into the intermolecular electronic interactions and their stabilization energies, which are relevant for understanding the chemical reactivity of the compound . Additionally, the synthesis of s-trioxane from 3-chloro-2,2-dimethyl-1-propanol demonstrates the potential for chloro-substituted compounds to undergo interesting chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of coumarin derivatives can be diverse, depending on their specific substituents and molecular structure. The photophysicochemical properties of zinc(II) and chloroindium(III) phthalocyanines bearing ethyl 7-oxy-6-chloro-4-methylcoumarin-3-propanoate groups were investigated, which included studies on fluorescence quantum yields and lifetimes, as well as singlet oxygen generation and photodegradation . These studies are indicative of the types of photophysical and photochemical analyses that could be performed on "4-(6-Chloro-2-oxochromen-3-yl)-2-oxochromen-7-yl propanoate" to determine its potential applications.
Applications De Recherche Scientifique
Solvatochromism and Thermo-solvatochromism
- Studies on solvatochromic and thermo-solvatochromic behaviors explore how certain compounds respond to changes in solvent polarity and temperature, which could be relevant to understanding the properties of "4-(6-Chloro-2-oxochromen-3-yl)-2-oxochromen-7-yl propanoate" in various environments. For example, the thermo-solvatochromism of zwitterionic probes in binary water–alcohol mixtures reveals how solvent interactions influence the optical properties of these molecules, which could be analogous to investigating the solvatochromic properties of the compound (Tada, Silva, & Seoud, 2003).
Oxidative Degradation of Organic Pollutants
- The chromate-induced activation of hydrogen peroxide for oxidative degradation of aqueous organic pollutants provides insights into environmental applications, where compounds like "4-(6-Chloro-2-oxochromen-3-yl)-2-oxochromen-7-yl propanoate" could potentially serve as catalysts or reactants in advanced oxidation processes for water treatment (Bokare & Choi, 2010).
Corrosion Inhibition
- Research on quinoxaline-based propanones as inhibitors of mild steel corrosion in acidic conditions suggests potential applications in materials science, indicating a broader interest in exploring the protective properties of complex organic compounds against corrosion. This could imply the use of the mentioned compound in developing new corrosion inhibitors (Olasunkanmi & Ebenso, 2019).
Urease Inhibition
- The synthesis and evaluation of novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides as potent urease inhibitors highlight the potential pharmacological applications of complex organic molecules in enzyme inhibition, which could relate to the bioactivity of "4-(6-Chloro-2-oxochromen-3-yl)-2-oxochromen-7-yl propanoate" (Nazir et al., 2018).
Photophysicochemical Properties
- Studies on the synthesis, characterization, and investigation of photophysicochemical properties of zinc(II) and chloroindium(III) phthalocyanines bearing ethyl 7-oxy-6-chloro-4-methylcoumarin-3-propanoate groups indicate a strong interest in the photochemical and photophysical behaviors of complex molecules, which could be relevant for applications in photodynamic therapy, sensors, or materials science (Kuruca et al., 2018).
Propriétés
IUPAC Name |
[4-(6-chloro-2-oxochromen-3-yl)-2-oxochromen-7-yl] propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClO6/c1-2-19(23)26-13-4-5-14-15(10-20(24)27-18(14)9-13)16-8-11-7-12(22)3-6-17(11)28-21(16)25/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBERDALNEDTYOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C=CC(=C4)Cl)OC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Chloro-2-oxochromen-3-yl)-2-oxochromen-7-yl propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(1,3-Benzodioxol-5-yl)-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2524944.png)

![3-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2524952.png)
![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide](/img/structure/B2524953.png)
![4-[4-(4-Fluorophenoxy)-3-nitrophenyl]-2-oxo-3-(quinolin-2-yl)but-3-enoic acid](/img/structure/B2524954.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2524955.png)
![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2524957.png)

![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[(4-methylphenyl)methyl]oxamide](/img/structure/B2524959.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2524960.png)
![2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2524962.png)
![Tert-butyl 5-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B2524963.png)